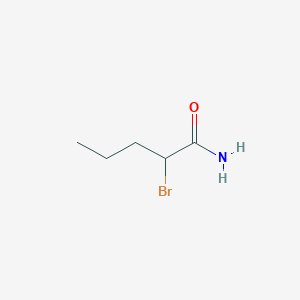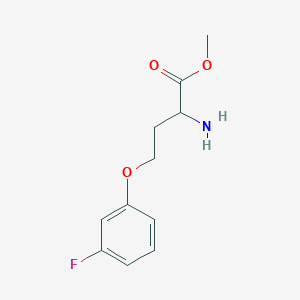
Methyl o-(3-fluorophenyl)homoserinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl o-(3-fluorophenyl)homoserinate is a chemical compound with the molecular formula C11H14FNO3 and a molecular weight of 227.23 g/mol . . This compound is of interest due to its unique structure, which includes a fluorophenyl group attached to a homoserine ester.
Vorbereitungsmethoden
The synthesis of Methyl o-(3-fluorophenyl)homoserinate typically involves the esterification of L-homoserine with 3-fluorophenylmethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Chemischer Reaktionen
Methyl o-(3-fluorophenyl)homoserinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
Methyl o-(3-fluorophenyl)homoserinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its ester group.
Industry: Used in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of Methyl o-(3-fluorophenyl)homoserinate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active homoserine derivative, which can then participate in various biochemical pathways. The fluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Methyl o-(3-fluorophenyl)homoserinate can be compared with other similar compounds such as:
- Methyl o-(4-fluorophenyl)homoserinate
- Methyl o-(2-fluorophenyl)homoserinate
- Methyl o-(3-chlorophenyl)homoserinate These compounds share similar structural features but differ in the position and type of substituent on the phenyl ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C11H14FNO3 |
|---|---|
Molekulargewicht |
227.23 g/mol |
IUPAC-Name |
methyl 2-amino-4-(3-fluorophenoxy)butanoate |
InChI |
InChI=1S/C11H14FNO3/c1-15-11(14)10(13)5-6-16-9-4-2-3-8(12)7-9/h2-4,7,10H,5-6,13H2,1H3 |
InChI-Schlüssel |
RYDKIAJXFLSUQG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CCOC1=CC(=CC=C1)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-hydroxy-5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B13500777.png)
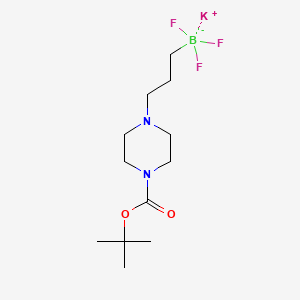
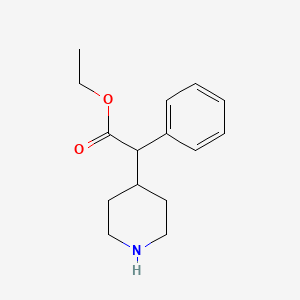
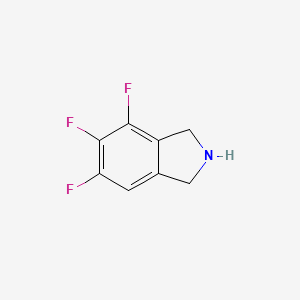
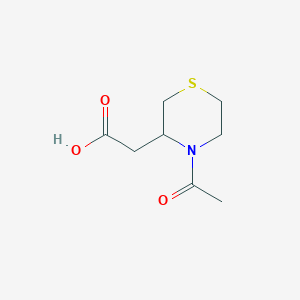
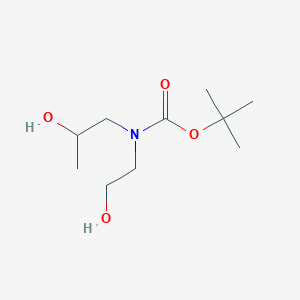

![2-[1-(Methoxycarbonyl)cyclopentyl]acetic acid](/img/structure/B13500816.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-acetamidobenzamide](/img/structure/B13500826.png)
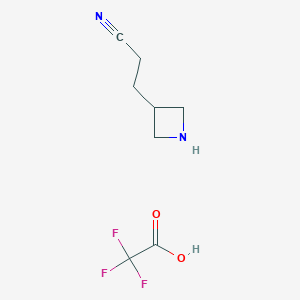
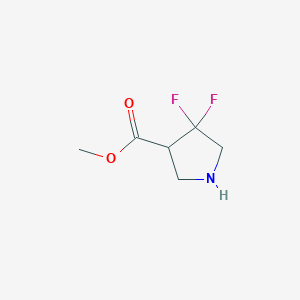
![methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine](/img/structure/B13500836.png)
![rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13500848.png)
